Tripropylene glycol mono-n-butyl ether chemical properties
Tripropylene glycol mono-n-butyl ether chemical properties
An In-depth Technical Guide to Tripropylene Glycol Mono-n-Butyl Ether (TPnB)
Section 1: Core Chemical Identity and Overview
Tripropylene glycol mono-n-butyl ether, commonly referred to as TPnB, is a high-boiling, colorless liquid with a mild odor, belonging to the P-series of glycol ethers.[1] Its unique molecular structure, which incorporates a terminal hydroxyl group, ether linkages, and a terminal butyl group, imparts a versatile combination of properties. This includes excellent solvency for a wide range of polar and non-polar substances, miscibility with both water and organic solvents, and a slow evaporation rate.[2][3] These characteristics make it a highly effective and versatile solvent, coupling agent, and coalescent in numerous industrial and consumer applications, from high-performance coatings to specialty cleaning formulations.[4] Furthermore, its favorable safety and environmental profile, including low toxicity and exemption from VOC regulations in the U.S., has positioned it as a preferred replacement for more hazardous solvents like ethylene glycol monobutyl ether (EGBE).[2][5]
Key Identifiers:
-
Chemical Name: Tri(propylene glycol) monobutyl ether[6]
-
Synonyms: TPnB, Dowanol TPnB, Arcosolv TPnB, PPG-3 Butyl Ether[7]
-
CAS Number: 55934-93-5[8]
-
Molecular Formula: C₁₃H₂₈O₄[7]
Section 2: Physicochemical Properties
The performance of TPnB in various applications is a direct result of its distinct physical and chemical properties. Its high boiling point and low vapor pressure are critical for its use as a slow-evaporating solvent, while its solvency characteristics are dictated by the balance of hydrophilic and lipophilic moieties within its structure.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 248.36 g/mol | [9][10] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Odor | Mild, sweet | [2] |
| Boiling Point | 265–276 °C (at 760 mmHg) | [2][10][11] |
| Melting Point | -75 °C | [10][12] |
| Density | 0.93 - 0.95 g/cm³ (at 20-25 °C) | [2][11][13] |
| Flash Point | 125 °C (125.6 °C) - closed cup | [6] |
| Vapor Pressure | <0.01 mmHg (0.002 hPa) at 20-25 °C | [2][9][13] |
| Water Solubility | 40.2 g/L at 20 °C (Miscible) | [2][11] |
| log Kow (Octanol-Water Partition Coefficient) | 1.9 - 2.1 | [2][11] |
| Refractive Index (n20/D) | 1.432 | [10][11] |
| Viscosity | ~8.8 mm²/s (kinematic) | [11] |
Structural and Solvency Characteristics
TPnB is an amphiphilic molecule, possessing both a hydrophilic (water-loving) terminal hydroxyl group and a lipophilic (oil-loving) butyl ether tail and polypropylene glycol backbone. This dual nature is the foundation of its utility as a "coupling agent," enabling it to create stable blends of otherwise immiscible substances, such as oil and water in cleaning formulations.[3] Its excellent solvency extends to a wide array of resins, oils, waxes, and dyes.[2][12]
Section 3: Synthesis and Manufacturing
The industrial production of Tripropylene glycol mono-n-butyl ether is achieved through the base-catalyzed propoxylation of n-butanol. This process involves the sequential addition of three propylene oxide units to a starting n-butanol molecule.
Reaction Mechanism
The synthesis is a nucleophilic substitution (SN2) reaction.[14] It proceeds in three main stages:
-
Activation: A strong base, typically an alkali catalyst like potassium hydroxide (KOH), deprotonates the n-butanol, forming a more nucleophilic butoxide anion.[14]
-
Initiation: The butoxide anion attacks one of the carbon atoms of the propylene oxide ring, causing the ring to open and forming the first ether linkage. This creates a new alkoxide.
-
Propagation: The newly formed alkoxide attacks a second, and subsequently a third, propylene oxide molecule. Each step adds another propylene glycol unit to the chain.[14]
-
Termination: The reaction is terminated by neutralization, which protonates the final alkoxide to yield the terminal hydroxyl group of the TPnB molecule.
The reaction temperature is typically controlled to manage the exothermic nature of the ring-opening reaction and to prevent side reactions.[15]
Synthesis Workflow Diagram
Caption: Industrial synthesis of TPnB via base-catalyzed propoxylation.
Section 4: Key Applications and Mechanism of Action
The versatility of TPnB allows its use across a diverse range of fields. The causality behind its effectiveness lies in the direct relationship between its physicochemical properties and the performance requirements of each application.
Coatings and Inks
-
Mechanism: In waterborne latex paints, TPnB functions as a highly effective coalescing agent.[15] As water evaporates from the paint film, the hydrophobic TPnB molecules migrate into the latex polymer particles, softening them and reducing the minimum film formation temperature (MFFT). This allows the particles to fuse together into a continuous, durable, and crack-free film.[15] Its slow evaporation rate extends the "open time" of the paint, improving flow and leveling for a smoother finish.[15]
-
Expert Insight: The choice of TPnB over faster-evaporating coalescents is a deliberate strategy to prevent premature skinning of the paint surface, which can trap solvents and lead to film defects. Its balanced hydrophilic-lipophilic nature ensures it remains stable within the formulation but partitions effectively into the polymer phase during the critical drying stage.
Coalescing Agent Mechanism Diagram
Caption: TPnB (T) facilitates the fusion of polymer particles (P).
Cleaners and Degreasers
-
Mechanism: TPnB is a key ingredient in heavy-duty industrial and institutional cleaners. Its ability to dissolve both water-soluble soils and hydrophobic oils and greases makes it an excellent coupling agent and active solvent.[3] It reduces the interfacial tension between the cleaning solution and the soiled surface, allowing for effective lifting and removal of contaminants.
-
Expert Insight: In floor wax strippers, for example, TPnB's solvency is strong enough to break down aged polymer films without being overly aggressive to the underlying substrate. Its low volatility ensures it remains on the surface long enough to act, a critical factor for performance.
Personal Care and Cosmetics
-
Mechanism: In personal care products, TPnB acts as a non-irritating solvent and emollient.[4][7] It can be used to dissolve active ingredients and fragrances, improving their delivery and stability in creams and lotions.[4] Its emollient properties contribute to a smooth skin feel.
-
Expert Insight: The low potential for skin irritation and sensitization is a primary reason for its selection in this field.[2] Toxicological data showing no teratogenic effects further supports its use in consumer-facing products where safety is paramount.[2]
Section 5: Analytical and Quality Control Methodologies
Ensuring the quality and consistency of TPnB is critical for its industrial use. A combination of chromatographic and physical property tests are employed for quality assurance.
Typical Quality Control Workflow
Caption: A standard quality control process for TPnB batches.
Experimental Protocol: Kinematic Viscosity Measurement
This protocol is a summary of the methodology described in ASTM D445.[2]
-
Objective: To determine the kinematic viscosity of TPnB, which is a measure of its resistance to flow under gravity.[2]
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, thermometer, stopwatch.
-
Methodology:
-
Temperature Control: The viscometer is placed in a constant temperature bath until it reaches the specified test temperature (e.g., 25 °C). Temperature stability is critical for accuracy.[11]
-
Sample Loading: The TPnB sample is filtered to remove any particulate matter and charged into the viscometer.
-
Flow Measurement: The sample is drawn up through the capillary to a point above the upper timing mark.
-
Timing: The time it takes for the liquid meniscus to flow between the upper and lower timing marks is measured precisely with a stopwatch.[4]
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[4] The result is typically reported in centistokes (cSt) or mm²/s.[13]
-
Experimental Protocol: Surface Tension Measurement
This protocol is a summary based on the principles of ASTM D1331, Method C (Wilhelmy Plate).[3][16]
-
Objective: To measure the surface tension of TPnB, which influences its wetting and dispersing properties.
-
Apparatus: Tensiometer, Wilhelmy plate (typically platinum), sample vessel.
-
Methodology:
-
Apparatus Setup: The Wilhelmy plate is cleaned thoroughly and suspended from the tensiometer's balance.
-
Sample Preparation: The TPnB sample is placed in the vessel, and the vessel is raised until the liquid surface just touches the bottom edge of the plate.
-
Force Measurement: The surface tension of the liquid pulls the plate downward. The tensiometer measures the force required to pull the plate from the liquid.
-
Calculation: The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a properly wetted plate).
-
Section 6: Safety, Handling, and Environmental Profile
Toxicology and Safety
-
Acute Effects: TPnB exhibits low acute toxicity via oral and dermal routes (Oral LD₅₀ rat: >5,000 mg/kg; Dermal LD₅₀ rabbit: >2,000 mg/kg).[2] It is considered a mild skin irritant and can cause serious eye irritation.[16] It is a lachrymator, meaning it can induce tearing.[9]
-
Chronic Effects: Studies have shown no teratogenic (birth defect-causing) effects.[2] It is not classified as a carcinogen or mutagen.
-
Handling: Standard personal protective equipment (PPE), including nitrile gloves and safety goggles, is recommended.[2][17] Work should be conducted in well-ventilated areas, especially when handling at elevated temperatures.[17]
Storage and Stability
TPnB is chemically stable under normal conditions and is not reactive.[13] It should be stored in tightly closed containers, such as high-density polyethylene (HDPE) drums, away from strong oxidizing agents.[2][17] It is considered a combustible liquid but is not classified as flammable.[11]
Environmental Profile
-
Biodegradability: TPnB is moderately biodegradable.[2]
-
Bioaccumulation: It has a low potential for bioaccumulation, as indicated by its log Kow value.[2]
-
Aquatic Toxicity: It exhibits low toxicity to aquatic organisms (LC₅₀ fish, 96h: >100 mg/L).[2]
-
Regulatory: In the United States, TPnB is exempt from federal VOC regulations under 40 CFR 51.100(s)(1).[2] In Europe, it is registered under REACH and is not classified as a Substance of Very High Concern (SVHC).[2]
Section 7: Conclusion
Tripropylene glycol mono-n-butyl ether is a high-performance, multifunctional solvent with a well-characterized and favorable technical profile. Its unique balance of solvency, low volatility, and safety makes it an essential ingredient in modern formulations, particularly where environmental compliance and user safety are priorities. For researchers and drug development professionals, its properties as a stable, non-reactive, and effective solvent for a wide range of compounds present opportunities in formulation development and delivery systems. A thorough understanding of its chemical and physical properties, as detailed in this guide, is crucial for leveraging its full potential while ensuring safe and responsible use.
Section 8: References
-
China Amines Co. (n.d.). Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers. Retrieved January 20, 2026, from
-
Jiangsu Yida Chemical Co., Ltd. (2025, November 25). What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications? Retrieved January 20, 2026, from
-
Adress Chemical. (n.d.). Tripropylene Glycol Butyl Ether MSDS/SDS. Retrieved January 20, 2026, from
-
Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved January 20, 2026, from
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER. Retrieved January 20, 2026, from
-
Carl ROTH. (2024, March 1). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved January 20, 2026, from
-
PubChem. (n.d.). Tripropylene glycol n-butyl ether. Retrieved January 20, 2026, from
-
CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether. Retrieved January 20, 2026, from
-
ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER. Retrieved January 20, 2026, from
-
Haz-Map. (n.d.). Tripropylene glycol n-butyl ether - Hazardous Agents. Retrieved January 20, 2026, from
-
Jiangsu Yida Chemical Co., Ltd. (2025, November 25). How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints? Retrieved January 20, 2026, from
-
NIST. (n.d.). Tripropylene glycol, monobutyl ether. Retrieved January 20, 2026, from
-
National Toxicology Program (NTP). (n.d.). Nomination Background: Propylene glycol mono-t-butyl ether. Retrieved January 20, 2026, from
-
ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER. Retrieved January 20, 2026, from
-
CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether. Retrieved January 20, 2026, from
-
PubChem. (n.d.). Tripropylene glycol n-butyl ether. Retrieved January 20, 2026, from
-
U.S. Environmental Protection Agency (EPA). (2019, August 15). Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (Tripropylene Glycol n-Butyl Ether) Final Designation. Retrieved January 20, 2026, from
-
Eurochem Engineering. (n.d.). Polyethoxylation and polypropoxylation. Retrieved January 20, 2026, from
-
Venus Ethoxyethers. (n.d.). Propoxylation Process | Propylene Oxide Derivatives. Retrieved January 20, 2026, from
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER. Retrieved January 20, 2026, from
-
Sigma-Aldrich. (n.d.). Tri(propylene glycol) butyl ether, mixture of isomers 90%. Retrieved January 20, 2026, from
-
Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5. Retrieved January 20, 2026, from
Sources
- 1. ASTM D1331: Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface Active Agents : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. tamson-instruments.com [tamson-instruments.com]
- 5. CN1803743A - Tripropylene glycol synthesis method - Google Patents [patents.google.com]
- 6. Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 7. CAS 55934-93-5: Tripropylene glycol monobutyl ether [cymitquimica.com]
- 8. Tripropylene glycol n-butyl ether | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ASTM D445 - eralytics [eralytics.com]
- 10. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [chemicalbook.com]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. eurochemengineering.com [eurochemengineering.com]
- 15. researchgate.net [researchgate.net]
- 16. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]
- 17. store.astm.org [store.astm.org]
